molecular formula C18H25N5O3S B2980915 4-cyclopropyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2320505-98-2

4-cyclopropyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No.: B2980915
CAS No.: 2320505-98-2
M. Wt: 391.49
InChI Key: XJQDBRZEQJKNAP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activities

The compound 4-cyclopropyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a member of the broader class of heterocyclic compounds that have been synthesized and evaluated for various biological activities. Research in this field has led to the development of compounds with potential antiulcer, antibacterial, antiprotozoal, antifungal, and antiviral properties, as well as compounds that have been studied for their potential inotropic (cardiac stimulant) activity and as antitumor agents.

  • Antiulcer Agents : Studies have synthesized new imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective antiulcer properties. These compounds, although not showing significant antisecretory activity, demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

  • Antibacterial Agents : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has led to the development of compounds with high antibacterial activities. This work highlights the importance of such structures in developing new antibacterial agents (Azab et al., 2013).

  • Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown promising results in vitro and in vivo against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

  • Antifungal Agents : The synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has been explored for their antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger, showing the potential of these compounds in antifungal applications (Jafar et al., 2017).

  • Antitumor Agents : Polymethoxylated fused pyridine ring systems have been synthesized and evaluated for their in vitro antitumor activity. This research indicates that certain compounds within this class exhibit a broad spectrum of antitumor activity against various cancer cell lines, highlighting their potential as antitumor agents (Rostom et al., 2009).

Mechanism of Action

The mechanism of action of imidazole and its derivatives is diverse due to its broad range of chemical and biological properties .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

Properties

IUPAC Name

4-cyclopropyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-13-21-18(10-22(13)2)27(24,25)23-7-5-14(6-8-23)11-26-17-9-16(15-3-4-15)19-12-20-17/h9-10,12,14-15H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQDBRZEQJKNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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